NEO-823

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

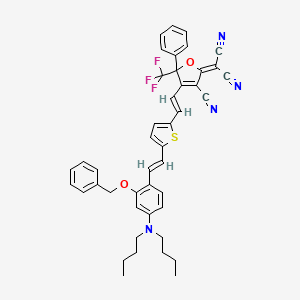

2-[3-cyano-4-[(E)-2-[5-[(E)-2-[4-(dibutylamino)-2-phenylmethoxyphenyl]ethenyl]thiophen-2-yl]ethenyl]-5-phenyl-5-(trifluoromethyl)furan-2-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H39F3N4O2S/c1-3-5-25-51(26-6-4-2)36-19-17-33(41(27-36)52-31-32-13-9-7-10-14-32)18-20-37-21-22-38(54-37)23-24-40-39(30-50)42(34(28-48)29-49)53-43(40,44(45,46)47)35-15-11-8-12-16-35/h7-24,27H,3-6,25-26,31H2,1-2H3/b20-18+,24-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFGKYGUYHUANQ-NRJODPMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC(=C(C=C1)C=CC2=CC=C(S2)C=CC3=C(C(=C(C#N)C#N)OC3(C4=CC=CC=C4)C(F)(F)F)C#N)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)C1=CC(=C(C=C1)/C=C/C2=CC=C(S2)/C=C/C3=C(C(=C(C#N)C#N)OC3(C4=CC=CC=C4)C(F)(F)F)C#N)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H39F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Nonlinear Optical Material NEO-823

This technical guide provides a comprehensive overview of the properties of the organic nonlinear optical (NLO) material NEO-823. It is intended for researchers, scientists, and drug development professionals who are interested in the potential applications of advanced optical materials. This document details the known physical and optical properties of this compound, outlines typical experimental protocols for characterization, and provides visualizations of relevant workflows.

Core Properties of this compound

This compound is an organic NLO material recognized for its high electro-optic (EO) effects.[1] It is a complex organic molecule, identified by the CAS RN 1267603-73-5.[2] Its chemical name is 2-[4-[2-[5-[2-(Benzyloxy)-4-(dibutylamino)styryl]thiophen-2-yl]vinyl]-3-cyano-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]malononitrile.[2] Organic NLO materials like this compound are of significant interest for applications in high-speed optical devices due to their potential to surpass the speed limitations of traditional inorganic dielectric materials.[1]

The key properties of this compound are summarized in the table below. These values highlight its significant nonlinear optical response, making it a candidate for various advanced applications.

| Property | Value | Conditions | Reference |

| Maximum Absorption Wavelength (λmax) | 823 nm | - | [1] |

| Hyperpolarizability (β) | 1670 x 10-30 esu | - | [1] |

| Electro-optic Coefficient (r₃₃) | 75 pm/V | @1550nm (20wt% in PMMA host polymer) | [1] |

Potential Applications

The high electro-optic coefficient of this compound makes it particularly suitable for a range of photonic applications.[3] When blended with a host polymer like polymethylmethacrylate (PMMA), an organic EO polymer can be created.[1] This allows for the fabrication of thin films that can be integrated into various devices.[3]

Key research applications for this compound include:

-

Ultra-high-speed optical modulation devices: For use in optical telecommunication networks to convert electrical signals to optical signals.[1]

-

Terahertz radiation devices: Leveraging its fast response times for generating and detecting THz waves.[1]

-

Highly-sensitive electric field sensors: Utilizing the electro-optic effect to detect minute changes in electric fields.[1]

Experimental Protocols

While the specific synthesis and characterization protocols for this compound are detailed in the patent literature (WO 2011024774), this section outlines general and widely accepted methodologies for characterizing the properties of organic NLO materials.[1]

The electro-optic coefficient is a critical measure of an NLO material's ability to change its refractive index in response to an applied electric field. A common method for its determination in thin films is the Teng-Man technique.

-

Sample Preparation: An organic EO polymer is prepared by blending this compound into a host polymer such as PMMA.[1] This solution is then spin-coated onto a substrate (e.g., indium tin oxide-coated glass) to form a thin film. A top electrode is deposited on the film to create a sandwich structure.

-

Poling: To induce a non-centrosymmetric alignment of the NLO chromophores, the film is heated to near its glass transition temperature and a strong DC electric field is applied across the electrodes.[3] The film is then cooled to room temperature while the field is maintained, locking in the molecular orientation.

-

Measurement: The r₃₃ coefficient is measured by passing a polarized laser beam (e.g., at 1550 nm) through the poled film. A modulating AC voltage is applied across the film, which induces a change in the material's birefringence. This change is detected as a modulation in the intensity of the transmitted light, from which the r₃₃ value can be calculated.

The Z-scan technique is a widely used method to determine the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) of NLO materials.[4][5]

-

Experimental Setup: A high-intensity laser beam is focused using a convex lens. The material sample (in solution or as a thin film) is placed on a translation stage that allows it to be moved along the axis of the focused beam (the z-axis).

-

Open-Aperture Z-scan: To measure the nonlinear absorption, the total transmitted intensity of the laser beam through the sample is measured by a photodetector as the sample is moved through the focal point. A decrease in transmission at the focus indicates reverse saturable absorption, while an increase indicates saturable absorption.

-

Closed-Aperture Z-scan: To measure the nonlinear refraction, an aperture is placed before the photodetector. The self-focusing or self-defocusing of the beam as it passes through the material causes changes in the intensity passing through the aperture. The shape of the resulting transmittance curve reveals the sign and magnitude of the nonlinear refractive index.

Standard material characterization techniques are employed to understand the structural and thermal properties of new NLO materials.[6][7]

-

Single Crystal X-ray Diffraction: Determines the precise crystal structure of the material, which is crucial for understanding the origin of its NLO properties.[6][7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule, confirming its chemical structure.[6]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the material's thermal stability and melting point, which are critical for device fabrication and operational lifetime.[6][7]

Visualizations

The following diagrams illustrate common workflows and conceptual pathways relevant to the characterization and application of NLO materials like this compound.

Caption: Workflow for NLO material characterization and device fabrication.

Caption: Logical workflow of the Z-scan experimental technique.

Caption: Signaling pathway for a hypothetical this compound based biosensor.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound | this compound | 1267603-73-5 | 東京化成工業株式会社 [tcichemicals.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. acrhem.org [acrhem.org]

- 7. Synthesis and characterization of a new metal-organic NLO material: dibromo bis(triphenylphosphine oxide) mercury(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Non-Linear Optical Material NEO-823

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of NEO-823, a potent organic non-linear optical (NLO) material. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the core chemical properties, a plausible synthetic route, and standardized experimental protocols for its characterization.

Chemical Structure and Properties of this compound

This compound is an organic chromophore with a complex molecular structure designed to exhibit strong second-order non-linear optical properties. Its official chemical name is {4-[(E)-2-(5-{(E)-2-[2-(Benzyloxy)-4-(dibutylamino)phenyl]vinyl}-2-thienyl)vinyl]-3-cyano-5-phenyl-5-(trifluoromethyl)-2(5H)-furanylidene}malononitrile.

The key physicochemical and optical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₄₄H₃₉F₃N₄O₂S | [1] |

| Molecular Weight | 744.87 g/mol | [1] |

| CAS Number | 1267603-73-5 | [1] |

| Appearance | Orange to Brown to Dark red powder/crystal | [2] |

| Melting Point | 172 °C | [1] |

| Maximum Absorption Wavelength (λmax) | 823 nm | [3] |

| Hyperpolarizability (β) | 1670 x 10⁻³⁰ esu | [3] |

| Electro-optic Coefficient (r₃₃) | 75 pm/V (at 1550 nm, 20wt% in PMMA) | [3] |

Synthesis of this compound

The synthesis of this compound is detailed in patent WO 2011024774. While the full text of the patent is not publicly available, a plausible synthetic route can be constructed based on established organic chemistry principles, particularly the Horner-Wadsworth-Emmons reaction, which is a standard method for the stereoselective synthesis of E-alkenes (stilbenes and their derivatives).

The proposed multi-step synthesis involves the preparation of key intermediates followed by a final condensation reaction.

Proposed Synthetic Pathway

The overall synthetic strategy likely involves the synthesis of two key fragments: a phosphonate ylide derived from the benzyloxy-dibutylamino-phenyl portion and an aldehyde containing the thiophene-furan-malononitrile core. These fragments are then coupled via a Horner-Wadsworth-Emmons reaction.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Plausible)

Disclaimer: The following protocol is a plausible reconstruction based on general synthetic methods for similar compounds and has not been directly verified from the patent.

Step 1: Synthesis of the Phosphonate Ylide (Fragment A)

-

Synthesis of Diethyl (2-(benzyloxy)-4-(dibutylamino)benzyl)phosphonate:

-

To a solution of 2-(benzyloxy)-4-(dibutylamino)benzaldehyde in a suitable solvent such as toluene, add triethyl phosphite.

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting phosphonate ester by column chromatography.

-

-

Generation of the Ylide:

-

Dissolve the purified phosphonate ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add a strong base, such as n-butyllithium or sodium hydride, dropwise while maintaining the low temperature.

-

Allow the mixture to stir at this temperature for approximately 30 minutes to an hour to ensure complete formation of the ylide.

-

Step 2: Synthesis of the Aldehyde Fragment (Fragment B)

The synthesis of the complex aldehyde fragment containing the thiophene, furan, and malononitrile moieties would involve a multi-step sequence. This would likely start from a functionalized thiophene and build the molecule progressively. A key step would be a formylation reaction (e.g., Vilsmeier-Haack reaction) to introduce the final aldehyde group.

Step 3: Horner-Wadsworth-Emmons Coupling Reaction

-

To the freshly prepared phosphonate ylide solution at -78 °C, add a solution of the aldehyde fragment in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Step 4: Purification

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Further purification can be achieved by recrystallization from a suitable solvent system to yield pure this compound.

Characterization of Non-Linear Optical Properties

The primary application of this compound is in electro-optic devices, which requires the characterization of its electro-optic coefficient (r₃₃). This is typically performed on a thin film of a polymer, such as polymethyl methacrylate (PMMA), doped with this compound.

Experimental Workflow for Electro-Optic Coefficient Measurement

Caption: Workflow for measuring the electro-optic coefficient.

Detailed Protocol for Electro-Optic Coefficient (r₃₃) Measurement using Mach-Zehnder Interferometry

-

Sample Preparation:

-

Prepare a solution by dissolving this compound (e.g., 20% by weight) and PMMA in a suitable solvent like cyclopentanone.

-

Spin-coat the solution onto an indium tin oxide (ITO) coated glass slide, which serves as the bottom electrode.

-

Bake the film in an oven to remove the solvent completely.

-

Deposit a top electrode (e.g., gold) by thermal evaporation or sputtering.

-

-

Electric Field Poling:

-

Place the prepared film in a temperature-controlled stage.

-

Heat the sample to a temperature slightly above the glass transition temperature of the polymer blend.

-

Apply a high DC voltage across the two electrodes to align the this compound chromophores.

-

While maintaining the electric field, cool the sample down to room temperature. This "freezes" the alignment of the chromophores.

-

Turn off the poling voltage.

-

-

Mach-Zehnder Interferometry Measurement:

-

The experimental setup consists of a laser source, a beam splitter, mirrors, the poled polymer sample, a photodetector, and a lock-in amplifier.

-

The laser beam is split into two paths. One path (the sample arm) passes through the poled this compound/PMMA film, while the other path serves as a reference.

-

A modulating AC voltage is applied to the electrodes of the sample. This causes a change in the refractive index of the film due to the electro-optic effect, which in turn modulates the phase of the light passing through it.

-

The two beams are recombined, and the resulting interference pattern is detected by a photodetector.

-

The intensity of the modulated signal is measured using a lock-in amplifier.

-

The electro-optic coefficient (r₃₃) can be calculated from the measured modulated light intensity, the applied AC voltage, the wavelength of the laser, and the refractive index and thickness of the film.

-

This comprehensive guide provides a detailed technical overview of this compound, offering valuable information for researchers and scientists working with advanced non-linear optical materials. The provided protocols, while based on established methodologies, should be adapted and optimized for specific laboratory conditions.

References

Unveiling the Electro-Optic Properties of NEO-823: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the electro-optic coefficient of the organic nonlinear optical (NLO) material, NEO-823. Tailored for researchers, scientists, and professionals in drug development utilizing advanced sensing technologies, this document details the material's properties, experimental protocols for its characterization, and potential applications in biosensing.

Core Properties of this compound

This compound is a high-performance organic nonlinear optical material known for its significant electro-optic effects. When dispersed in a polymer matrix such as polymethylmethacrylate (PMMA), it forms an electro-optic polymer with promising applications in high-speed optical modulation and sensing.[1]

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Conditions |

| Electro-optic Coefficient (r) | 75 pm/V | @1550nm (20wt% in PMMA host)[1] |

| Maximum Absorption Wavelength (λmax) | 823 nm | |

| Hyperpolarizability (β) | 1670 x 10⁻³⁰ esu |

Experimental Protocol: Measuring the Electro-Optic Coefficient (r₃₃)

The electro-optic coefficient (r₃₃) of a this compound-based polymer film is a crucial parameter that quantifies its ability to change its refractive index under an applied electric field. A common and effective method for this measurement is the Teng-Man reflection technique. This ellipsometric method offers a straightforward approach to determine r₃₃ in a thin film configuration.

Sample Preparation

The initial and most critical step is the preparation of a high-quality electro-optic polymer film. This involves the creation of a guest-host system where the active this compound chromophore is dispersed within a PMMA polymer matrix.

Materials and Equipment:

-

This compound

-

Polymethylmethacrylate (PMMA)

-

Anhydrous solvent (e.g., cyclopentanone)

-

Indium Tin Oxide (ITO) coated glass slides

-

Gold (for electrode deposition)

-

Spinner coater

-

Hot plate

-

Thermal evaporator

-

High-voltage power supply

Procedure:

-

Solution Preparation: Prepare a solution by dissolving this compound and PMMA in the chosen solvent. A typical concentration is 20% by weight of this compound relative to the PMMA host polymer.

-

Spin Coating: Deposit the solution onto a clean ITO-coated glass slide using a spin coater. The spin speed and time should be optimized to achieve a film thickness of approximately 1-2 µm.

-

Drying: Bake the film on a hot plate at a temperature below the glass transition temperature (Tg) of the polymer blend to remove any residual solvent.

-

Electrode Deposition: Deposit a top electrode of gold onto the polymer film using a thermal evaporator. This creates a sandwich structure (ITO - Polymer Film - Gold) necessary for applying an electric field across the film.

Poling Procedure

To induce a non-centrosymmetric alignment of the this compound chromophores, which is essential for observing the Pockels effect, the polymer film must be poled.

Procedure:

-

Heating: Place the prepared film on a temperature-controlled stage and heat it to near the glass transition temperature of the polymer blend.

-

Voltage Application: Apply a high DC voltage (the poling voltage) across the ITO and gold electrodes. This creates a strong electric field that aligns the dipole moments of the this compound molecules.

-

Cooling: While maintaining the poling voltage, cool the sample back down to room temperature.

-

Voltage Removal: Once cooled, the poling voltage can be removed. The chromophore alignment will be "frozen" in place, resulting in a poled film with a significant electro-optic coefficient.

Below is a logical workflow for the sample preparation and poling process.

Teng-Man Measurement Setup and Procedure

The Teng-Man setup is an ellipsometric arrangement used to measure the change in polarization of light upon reflection from the poled film as a function of an applied modulating voltage.

Equipment:

-

Laser source (e.g., 1550 nm diode laser)

-

Polarizer

-

Compensator (quarter-wave plate)

-

Sample holder with electrical contacts

-

Function generator (for AC modulation voltage)

-

Lock-in amplifier

-

Photodiode detector

-

Crossed polarizer (analyzer)

Procedure:

-

Optical Alignment: The laser beam is passed through the polarizer and compensator, then focused onto the poled polymer film at a specific angle of incidence (typically 45 degrees). The reflected beam passes through the crossed polarizer (analyzer) and is detected by the photodiode.

-

Modulation: An AC modulation voltage (V_m) from the function generator is applied across the film. This induces a change in the refractive index of the polymer, which in turn modulates the polarization of the reflected light.

-

Signal Detection: The photodiode detects the modulated optical signal. The lock-in amplifier is used to measure the amplitude of the modulated signal (I_m) at the frequency of the applied voltage, as well as the average transmitted intensity (I_c).

-

Calculation: The electro-optic coefficient r₃₃ can be calculated from the measured values using the appropriate Teng-Man formula, which relates r₃₃ to I_m, I_c, the modulation voltage, the refractive index of the polymer, and the angle of incidence.

The following diagram illustrates the experimental workflow for the Teng-Man measurement.

Application in Biosensing for Drug Development

While this compound is primarily developed for telecommunications, its electro-optic properties can be harnessed for highly sensitive biosensing applications, which are relevant to drug development processes. The principle relies on detecting changes in the refractive index at the sensor surface caused by the binding of biomolecules.

An electro-optic biosensor can be designed as a waveguide or a resonant cavity structure coated with a functionalized layer that specifically binds to a target analyte (e.g., a protein, antibody, or drug molecule). The binding event alters the local refractive index, which can be detected as a shift in the output signal. The high electro-optic coefficient of a this compound based polymer can be used to enhance the sensitivity of such a device by allowing for electrical modulation and lock-in detection schemes to measure minute changes in the refractive index.

The diagram below illustrates the signaling pathway of a generic electro-optic biosensor.

In the context of drug development, such a biosensor could be used for:

-

High-throughput screening: Rapidly testing the binding affinity of a large number of drug candidates to a specific target molecule.

-

Pharmacokinetics: Studying the binding kinetics of a drug to its target in real-time.

-

Biomarker detection: Detecting the presence and concentration of specific biomarkers that indicate disease progression or drug efficacy.

The use of an electro-optic polymer like one made with this compound could offer advantages in terms of sensitivity, speed, and potential for miniaturization compared to traditional biosensing techniques.

References

An In-Depth Technical Guide to the Organic Non-Linear Optical Material NEO-823

This technical guide provides a comprehensive overview of the organic non-linear optical (NLO) material NEO-823, with a specific focus on its maximum absorption wavelength and the significance of its photophysical properties for applications in advanced photonic devices. The content is tailored for researchers, scientists, and professionals in the fields of materials science, optics, and drug development who are interested in the cutting-edge of organic photonics.

Introduction to this compound

This compound is a state-of-the-art organic non-linear optical (NLO) chromophore that has garnered significant attention for its exceptional electro-optic (EO) properties.[1] As a donor-π-acceptor (D-π-A) type molecule, its structure is meticulously designed to facilitate efficient intramolecular charge transfer (ICT) upon the application of an external electric field, leading to a large change in its refractive index. This characteristic makes it a prime candidate for the fabrication of high-speed electro-optic modulators, terahertz radiation devices, and highly sensitive electric field sensors.[1]

Maximum Absorption Wavelength and Its Significance

The maximum absorption wavelength (λmax) of this compound is a critical parameter that dictates its interaction with light and, consequently, its suitability for various optical applications.

Maximum Absorption Wavelength (λmax): 823 nm [1]

The significance of this near-infrared absorption peak is multifold:

-

Transparency in Telecommunication Wavelengths: The λmax at 823 nm indicates that this compound is highly transparent in the key telecommunication windows of 1310 nm and 1550 nm. This low optical loss is a fundamental requirement for its use in fiber optic communication systems to ensure signal integrity over long distances.

-

High Electro-Optic Activity: The position of the absorption maximum is intrinsically linked to the electronic structure of the chromophore. A λmax in the near-infrared is often indicative of a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can lead to a large molecular first hyperpolarizability (β). This large β is a direct contributor to the high electro-optic coefficient (r33), which quantifies the material's ability to change its refractive index in response to an applied electric field.

-

Resonance Enhancement: While operating at wavelengths far from the absorption maximum is crucial to minimize loss, the proximity of the operating wavelength to the λmax can lead to a resonance enhancement of the electro-optic effect. The λmax at 823 nm provides a good balance, allowing for significant resonance enhancement at telecommunication wavelengths without introducing prohibitive absorption losses.

Physicochemical and Electro-Optic Properties

The key quantitative properties of this compound are summarized in the table below. These parameters highlight its superior performance as a non-linear optical material.

| Property | Value | Significance |

| Chemical Formula | C44H39F3N4O2S | Defines the elemental composition and molecular weight. |

| Maximum Absorption Wavelength (λmax) | 823 nm | Determines the optical transparency window and influences the magnitude of the electro-optic effect.[1] |

| Molecular First Hyperpolarizability (β) | 1670 x 10-30 esu | A measure of the molecule's intrinsic non-linear optical response. A higher value indicates a stronger electro-optic effect.[1] |

| Electro-Optic Coefficient (r33) | 75 pm/V (@1550nm, 20wt% in PMMA) | Quantifies the macroscopic electro-optic activity of the material when incorporated into a host polymer. This high value is indicative of excellent performance in electro-optic modulation.[1] |

Mechanism of Action: Intramolecular Charge Transfer

The remarkable electro-optic properties of this compound originate from its molecular structure, which is characteristic of a donor-π-acceptor (D-π-A) chromophore. The molecule consists of an electron-donating group connected to an electron-accepting group through a conjugated π-electron bridge.

Upon the application of an external electric field, the electron distribution within the molecule is altered. The electron density shifts from the donor moiety, across the π-bridge, to the acceptor moiety. This phenomenon, known as intramolecular charge transfer (ICT), leads to a significant change in the molecule's dipole moment and polarizability, which in turn modifies the refractive index of the material. The efficiency of this charge transfer is enhanced by the conjugated nature of the π-bridge, which facilitates electron delocalization.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The detailed synthesis of {4-[(E)-2-(5-{(E)-2-[2-(Benzyloxy)-4-(dibutylamino)phenyl]vinyl}-2-thienyl)vinyl]-3-cyano-5-phenyl-5-(trifluoromethyl)-2(5H)-furanylidene}malononitrile (this compound) is proprietary information. The original synthesis is disclosed in the following patent:

-

Patent Reference: A. Otomo, I. Aoki, H. Miki, H. Tazawa, S. Yokoyama, PCT Int. Appl. WO 2011024774, 2011.[1]

A general synthetic strategy for such D-π-A chromophores typically involves a multi-step process that includes:

-

Synthesis of the Donor Moiety: Preparation of the substituted aniline or a related electron-rich aromatic compound.

-

Synthesis of the Acceptor Moiety: Construction of the cyanofuran or a similar electron-deficient heterocyclic system.

-

Construction of the π-Conjugated Bridge: Stepwise assembly of the vinyl and thiophene units, often through olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reaction.

-

Coupling of Donor, Bridge, and Acceptor: Final condensation or coupling reactions to link the three components of the chromophore.

Purification is typically achieved through column chromatography and recrystallization to yield the final product of high purity.

Measurement of Maximum Absorption Wavelength (λmax)

The maximum absorption wavelength of this compound is determined using Ultraviolet-Visible (UV-Vis) spectroscopy.

Objective: To determine the wavelength at which this compound exhibits maximum absorbance in a given solvent.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or toluene)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Preparation of Dilute Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 a.u.).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 400 nm to 1000 nm).

-

Set the scan speed and slit width according to the instrument's specifications for optimal resolution.

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam path of the spectrophotometer and run a baseline scan. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.

-

Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the most dilute this compound solution and then fill it with the solution.

-

Place the sample cuvette in the sample beam path.

-

Run the absorbance scan.

-

-

Data Analysis:

-

The resulting spectrum will show a plot of absorbance versus wavelength.

-

Identify the peak with the highest absorbance value. The corresponding wavelength is the maximum absorption wavelength (λmax).

-

Repeat the measurement with different concentrations to ensure that the λmax does not shift, which would indicate the absence of concentration-dependent aggregation effects.

-

Measurement of the Electro-Optic Coefficient (r33)

The electro-optic coefficient (r33) of this compound is typically measured in a thin film configuration where the chromophore is dispersed in a host polymer. The Teng-Man reflection technique is a common and reliable method for this measurement.

Objective: To quantify the electro-optic activity of a poled polymer thin film containing this compound.

Materials and Equipment:

-

Thin film of this compound doped in a host polymer (e.g., PMMA or amorphous polycarbonate) spin-coated on an indium tin oxide (ITO) coated glass substrate.

-

A top electrode (e.g., gold) deposited on the polymer film.

-

Laser source with a wavelength in the near-infrared (e.g., 1310 nm or 1550 nm).

-

Polarizer and analyzer.

-

Photoelastic modulator (PEM).

-

Lock-in amplifier.

-

Function generator.

-

Photodetector.

-

Sample holder with electrical contacts.

-

Heating stage for poling.

-

High voltage power supply.

Procedure:

-

Sample Preparation and Poling:

-

Prepare a solution of this compound and the host polymer in a suitable solvent.

-

Spin-coat the solution onto an ITO-coated glass substrate to form a thin film of uniform thickness.

-

Deposit a top electrode (e.g., by thermal evaporation).

-

The sample is then poled by heating it above its glass transition temperature while applying a strong DC electric field across the film. This aligns the dipolar chromophores in a non-centrosymmetric fashion. The sample is then cooled to room temperature with the electric field still applied to freeze the alignment.

-

-

Experimental Setup (Teng-Man Method):

-

The laser beam is passed through a polarizer set at 45° to the plane of incidence.

-

The polarized beam is then directed onto the sample at an angle of incidence (typically 45°).

-

The reflected beam passes through a photoelastic modulator and then an analyzer, which is crossed with respect to the polarizer.

-

The light is detected by a photodetector, and the signal is fed into a lock-in amplifier.

-

-

Measurement:

-

A modulating AC voltage from the function generator is applied across the thin film.

-

This AC voltage induces a change in the refractive index of the film due to the electro-optic effect, which in turn modulates the polarization of the reflected light.

-

The lock-in amplifier is used to measure the modulated signal at the frequency of the applied voltage (Iω) and the DC component of the signal (Idc).

-

-

Data Analysis:

-

The electro-optic coefficient (r33) can be calculated from the ratio of the modulated and DC signals, the applied voltage, the refractive index of the film, and the film thickness. The relationship is given by: r33 ≈ (3 * λ * Iω) / (4 * π * Vω * n^2 * I_c * sin^2(θ)) where λ is the wavelength of the laser, Vω is the modulating voltage, n is the refractive index, I_c is the half-wave retardation of the compensator, and θ is the angle of incidence.

-

Conclusion

This compound stands out as a highly promising organic non-linear optical material with a maximum absorption wavelength of 823 nm. This key characteristic, combined with its large molecular hyperpolarizability and high electro-optic coefficient, makes it an excellent candidate for next-generation photonic devices, particularly for high-speed data communication. The methodologies for its characterization are well-established, providing a clear pathway for its evaluation and integration into advanced electro-optic systems. Further research into the synthesis and device fabrication of this compound and related materials will undoubtedly continue to push the boundaries of optical technologies.

References

A Technical Guide to the Theoretical Principles of Non-Linear Optical Activity of Fictamine-823

Disclaimer: The compound "NEO-823" appears to be a hypothetical substance, as no public scientific literature or data is available for it. This guide, therefore, presents the theoretical principles of non-linear optical (NLO) activity using a representative fictional molecule, which we will refer to as Fictamine-823 . The data, experimental protocols, and pathways described herein are illustrative and based on established principles in the field of non-linear optics to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Core Theoretical Principles

Non-linear optics describes the behavior of light in a medium where the dielectric polarization P responds non-linearly to the electric field E of the light. This phenomenon is typically observed at high light intensities, such as those from lasers. While in linear optics the polarization is directly proportional to the electric field, the non-linear response can be expressed as a power series expansion:

P = ε₀(χ⁽¹⁾E + χ⁽²⁾E ² + χ⁽³⁾E ³ + ...)

Here, ε₀ is the vacuum permittivity, and χ⁽ⁿ⁾ is the nth-order electric susceptibility tensor.

-

χ⁽¹⁾: Represents the linear optical effects like refraction and absorption.

-

χ⁽²⁾: Governs second-order NLO effects such as Second-Harmonic Generation (SHG), where two photons of frequency ω are converted into a single photon of frequency 2ω. This effect is only possible in non-centrosymmetric materials.

-

χ⁽³⁾: Is responsible for third-order NLO effects, including Third-Harmonic Generation (THG) and Two-Photon Absorption (TPA). TPA is the simultaneous absorption of two photons, allowing for deeper tissue penetration and higher spatial resolution in applications like bio-imaging and photodynamic therapy.

The macroscopic susceptibility (χ⁽ⁿ⁾) of a material arises from the microscopic non-linear polarizability (hyperpolarizability) of its constituent molecules (β for second-order, γ for third-order). For Fictamine-823, a hypothetical donor-π-acceptor (D-π-A) chromophore, its significant NLO response is attributed to an asymmetric charge distribution and a large dipole moment change upon electronic excitation.

Quantitative NLO Properties of Fictamine-823

The NLO characteristics of Fictamine-823 have been hypothetically quantified and are compared with a standard reference material, Disperse Red 1, in the table below.

| Parameter | Fictamine-823 (Hypothetical) | Disperse Red 1 (Reference) | Unit | Technique Used |

| Second-Order NLO Properties | ||||

| First Hyperpolarizability (β₀) | 1200 | 230 | 10⁻³⁰ esu | Hyper-Rayleigh Scattering |

| SHG Wavelength (λ_SHG) | 532 | 532 | nm | Kurtz-Perry Powder Test |

| Third-Order NLO Properties | ||||

| Two-Photon Absorption Cross-Section (σ₂) | 850 | N/A | GM (Goeppert-Mayer) | Z-scan |

| Non-linear Refractive Index (n₂) | 2.5 x 10⁻¹⁷ | N/A | m²/W | Z-scan |

| Third-Order Susceptibility (χ⁽³⁾) | 4.1 x 10⁻¹³ | N/A | esu | Third-Harmonic Generation |

Detailed Experimental Protocols

Z-scan Technique for Third-Order NLO Characterization

The Z-scan method is a single-beam technique used to measure both the sign and magnitude of the non-linear refractive index (n₂) and the non-linear absorption coefficient (β_abs).

Methodology:

-

Sample Preparation: Fictamine-823 is dissolved in a high-purity solvent (e.g., Chloroform) to a concentration of 1 mM. The solution is placed in a 1 mm path length quartz cuvette.

-

Optical Setup: A high-intensity, pulsed laser beam (e.g., a mode-locked Nd:YAG laser at 1064 nm) is spatially filtered and focused using a lens.

-

Measurement: The cuvette is translated along the z-axis through the focal point of the lens.

-

Open-Aperture (OA) Scan: The total transmitted light intensity is measured by a photodetector as the sample moves along the z-axis. This scan is sensitive to non-linear absorption (like TPA). A valley in the normalized transmittance curve indicates TPA.

-

Closed-Aperture (CA) Scan: An aperture is placed before the detector to measure only the central part of the beam. This scan is sensitive to non-linear refraction. A pre-focal peak followed by a post-focal valley indicates a negative n₂ (self-defocusing), while a valley-peak configuration indicates a positive n₂ (self-focusing).

-

Data Analysis: The non-linear absorption coefficient (β_abs) is calculated from the OA scan data. The non-linear refractive index (n₂) is determined by dividing the CA scan data by the OA scan data and fitting it to the appropriate theoretical model. The TPA cross-section (σ₂) can then be derived from β_abs.

Hyper-Rayleigh Scattering (HRS) for First Hyperpolarizability (β)

HRS is used to measure the first hyperpolarizability (β) of molecules in solution, even those without a net dipole moment.

Methodology:

-

Sample Preparation: Solutions of Fictamine-823 are prepared at various concentrations (e.g., 0.1 to 1.0 mM) in a suitable solvent like methanol.

-

Optical Setup: A high-intensity, vertically polarized laser beam (e.g., 1064 nm) is focused into the sample cuvette.

-

Scattering Measurement: The scattered light at the second-harmonic frequency (532 nm) is collected at a 90° angle to the incident beam. An analyzer is used to select the vertically polarized component of the scattered light. A monochromator filters out the fundamental wavelength and any fluorescence. The signal is detected by a photomultiplier tube (PMT).

-

Data Analysis: The intensity of the HRS signal (I_HRS) is proportional to the square of the incident intensity (I_ω) and to the concentration of the solute. The signal is given by I_HRS = G(N_solv<β_solv²> + N_solu<β_solu²>)I_ω², where N is the number density of solvent and solute molecules.

-

Calibration: The setup is calibrated using a reference solvent with a known β value (e.g., p-nitroaniline in methanol). By plotting I_HRS/I_ω² versus solute concentration, a straight line is obtained. The first hyperpolarizability of Fictamine-823 (β_Fictamine-823) is determined from the slope of this line relative to the reference.

Visualizations: Pathways and Workflows

Caption: Hypothetical signaling pathway for photodynamic therapy using Fictamine-823.

Caption: Experimental workflow for characterizing NLO properties of Fictamine-823.

Caption: Relationship between molecular structure and macroscopic NLO applications.

Unraveling the Identity of NEO-823: A Research Chemical, Not a Clinical Drug

Contrary to indications of being a therapeutic agent in development, extensive research reveals that NEO-823 is a chemical compound primarily available for laboratory and manufacturing use, not a drug with a history of clinical development. This in-depth guide clarifies the nature of this compound based on available public data, addressing the misconception of its role in pharmaceuticals.

While the query sought a detailed history of this compound's development as a drug, no evidence from publicly accessible databases, scientific literature, or clinical trial registries supports this premise. Instead, this compound is identified by the CAS number 1267603-73-5 and is marketed by chemical suppliers for research and industrial purposes.

Chemical Identity and Availability

This compound is listed by several chemical vendors, including Tokyo Chemical Industry (TCI) and Alfa Chemistry. The information available from these sources characterizes it as a substance for research use.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1267603-73-5 |

| Purity | Typically ≥98% (HPLC) |

| Availability | For professional manufacturing, research laboratories, and industrial or commercial usage only. Not for medical or consumer use.[1] |

A safety data sheet (SDS) provided by TCI does not classify this compound as a hazardous substance or mixture according to the Globally Harmonized System (GHS). The SDS also indicates a lack of data on acute toxicity, skin corrosion/irritation, carcinogenicity, and other toxicological parameters, which is common for chemicals not intended for human consumption.

Potential Applications in Non-Linear Optics

The Absence of Drug Development Data

A thorough search for information related to the clinical development of this compound yielded no results. There are no registered clinical trials, preclinical study publications, or documentation on its mechanism of action as a therapeutic agent. This lack of data makes it impossible to construct a history of its "drug development" or provide the requested experimental protocols and signaling pathway diagrams relevant to pharmacology.

Logical Relationship of Available Information

References

In-Depth Technical Guide to the Material Safety of NEO-823

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for novel materials is paramount. This technical guide provides a comprehensive overview of the material safety data for NEO-823, an organic non-linear optical (NLO) material. The information is compiled from the manufacturer's safety data sheet and supplementary technical documents to ensure accuracy and relevance for a scientific audience.

Chemical Identification and Physical Properties

This compound is identified by the CAS Number 1267603-73-5. It is a crystalline powder with specific optical properties that make it of interest for research in high-speed optical modulation and other advanced applications.[1] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 1267603-73-5 | TCI America |

| Purity | >98.0% (HPLC) | TCI America |

| Appearance | Crystalline Powder | Fisher Scientific[1] |

| Maximum Absorption Wavelength (λmax) | 823 nm | TCI Chemicals |

| Hyperpolarizability (β) | 1670 x 10-30 esu | TCI Chemicals |

| Electro-optic Coefficient (r) | 75 pm/V (@1550nm in 20wt% PMMA) | TCI Chemicals |

Hazard Identification and Precautionary Measures

The Safety Data Sheet (SDS) for this compound outlines several potential hazards requiring strict adherence to safety protocols in a laboratory setting. The material is classified as a skin irritant and can cause serious eye irritation. The specific GHS hazard statements and precautionary statements are detailed in Table 2.

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 | P264: Wash thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Eye Irritation | Category 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337+P313: If eye irritation persists: Get medical advice/attention. |

In addition to these specific hazards, general safe handling practices should be observed, including avoiding the creation of dust, ensuring adequate ventilation, and preventing release into the environment.

Safe Handling and Storage Protocols

Proper handling and storage of this compound are critical to maintaining its integrity and ensuring the safety of laboratory personnel. The following protocols are derived from the manufacturer's recommendations.

Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.[2]

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[3]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize exposure to dust.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture contamination.

-

Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources. Store away from oxidizing agents.[3]

Experimental Workflows and Safety Integration

The integration of safety measures into experimental workflows is essential when working with this compound. The following diagram illustrates a typical workflow for handling and using this material in a research context, emphasizing the key safety checkpoints.

Caption: Experimental workflow for handling this compound.

Emergency Procedures

In the event of accidental exposure or spillage, the following procedures should be followed.

Exposure Response

The logical flow for responding to different types of exposure is outlined in the diagram below. Immediate and appropriate action is crucial to mitigate potential harm.

Caption: Emergency response flowchart for this compound exposure.

Spills and Environmental Precautions

In the case of a spill, the area should be cleared of all personnel. For minor spills, and if it is safe to do so, the material should be carefully collected to avoid dust generation and placed in a sealed container for disposal. For major spills, emergency services should be contacted. It is imperative to prevent the material from entering drains or waterways.

This technical guide provides a foundational understanding of the material safety aspects of this compound. Researchers, scientists, and drug development professionals are strongly encouraged to consult the full Material Safety Data Sheet from the manufacturer before handling this compound and to integrate these safety protocols into their standard laboratory operating procedures.

References

In-Depth Technical Guide: Thermal Stability and Degradation of NEO-823

For Researchers, Scientists, and Drug Development Professionals

Abstract

NEO-823 is an organic non-linear optical (NLO) chromophore with applications in electro-optic (EO) devices. The thermal stability of this compound is a critical parameter that dictates its processing window and long-term reliability in device applications. This guide provides a comprehensive overview of the known physical properties of this compound and outlines the standard methodologies for assessing its thermal stability and degradation pathways. While specific experimental data on the thermal degradation of this compound is limited in public literature, this document details the established analytical protocols and potential degradation mechanisms relevant to this class of organic materials.

Introduction to this compound

This compound is a complex organic molecule identified by CAS number 1267603-73-5. It is primarily utilized as a high-performance NLO material, which can be incorporated into polymer matrices, such as polymethylmethacrylate (PMMA), to create materials with significant electro-optic coefficients. These materials are integral to the fabrication of advanced photonic devices, including high-speed electro-optic modulators. The operational performance and lifespan of such devices are intrinsically linked to the thermal and photochemical stability of the active NLO chromophore.

Physicochemical Properties of this compound

A summary of the available quantitative data for this compound is presented in Table 1. These parameters provide a baseline for understanding the material's physical characteristics.

Table 1: Summary of Known Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1267603-73-5 |

| Molecular Formula | C₄₄H₃₉F₃N₄O₂S |

| Molecular Weight | 744.87 g/mol |

| Melting Point | 172 °C |

| Boiling Point | 783.6 ± 60.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

Assessment of Thermal Stability

The thermal stability of organic NLO chromophores like this compound is typically evaluated using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide critical information on the material's decomposition temperature (Td) and glass transition temperature (Tg), respectively.[1] A high Td is essential for withstanding the temperatures required for device fabrication, such as poling, while a high Tg is crucial for maintaining the poling-induced acentric alignment of the chromophores during device operation.[2]

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material.

-

Objective: To determine the temperature at which this compound begins to thermally decompose.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Parameters:

-

Atmosphere: Nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heating from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate. A typical heating rate for NLO chromophores is 10 °C/min.[3]

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature.

-

-

Data Interpretation: The decomposition temperature (Td) is typically defined as the temperature at which a 5% weight loss occurs.[3] For NLO chromophores to be viable for device applications, a Td significantly above 200 °C is generally required.[3]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc).

-

Objective: To determine the glass transition temperature (Tg) of this compound. The Tg is a critical parameter for amorphous or semi-crystalline materials, indicating the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state. For NLO materials, the operational temperature of a device must remain well below the Tg to ensure the long-term stability of the chromophore alignment.[2]

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Experimental Parameters:

-

Atmosphere: Nitrogen gas at a constant flow rate.

-

Temperature Program: A heat-cool-heat cycle is typically employed. For example:

-

Heat from ambient to a temperature above the expected Tg but below the Td (e.g., 200 °C) at a rate of 10 °C/min. This removes any thermal history.

-

Cool to a low temperature (e.g., 0 °C) at a controlled rate.

-

Heat again at 10 °C/min to record the thermal transitions.

-

-

Data Collection: The heat flow to the sample is recorded as a function of temperature.

-

-

Data Interpretation: The Tg is identified as a step-like change in the baseline of the heat flow curve from the second heating cycle.

Degradation Pathways and Stability Indicating Studies

Understanding the degradation pathways of this compound is crucial for predicting its long-term stability and identifying potential impurities that could affect device performance. "Forced degradation" or "stress testing" is a systematic approach to accelerate the degradation of a substance under conditions more severe than its intended storage or use.[4][5] These studies help in the development of stability-indicating analytical methods and provide insights into the intrinsic stability of the molecule.[4]

Experimental Protocol: Forced Degradation Study

A forced degradation study for this compound would involve exposing it to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

-

Objective: To identify likely degradation products and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

-

Stress Conditions:

-

Acid Hydrolysis: this compound solution is treated with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperatures (e.g., 60 °C).

-

Base Hydrolysis: this compound solution is treated with a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures.

-

Oxidation: this compound solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: this compound solid powder is exposed to dry heat (e.g., 80 °C) for an extended period.

-

Photodegradation: this compound solution and solid are exposed to controlled light sources that emit both UV and visible light, as per ICH Q1B guidelines.

-

-

Analytical Method:

-

A stability-indicating HPLC method is developed to separate the parent this compound from all its degradation products. This typically involves a C18 reversed-phase column with a gradient mobile phase and UV-Vis detection.

-

Mass Spectrometry (LC-MS) is subsequently used to identify the mass of the degradation products, which aids in their structural elucidation.[6]

-

-

Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound.[5] The chromatograms from the stressed samples are compared to that of an unstressed control to identify new peaks corresponding to degradation products.

References

- 1. OPG [opg.optica.org]

- 2. mdpi.com [mdpi.com]

- 3. Fine-tuning of organic optical double-donor NLO chromophores with DA-supported functional groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. forced degradation products: Topics by Science.gov [science.gov]

introductory research papers on NEO-823

Methodological & Application

Application Notes and Protocols for the Preparation of NEO-823 Doped PMMA Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

NEO-823 is a potent organic nonlinear optical (NLO) chromophore. When incorporated into a polymer matrix such as poly(methyl methacrylate) (PMMA), it creates a material with a significant electro-optic (EO) effect. These doped polymer films are of great interest for applications in high-speed optical modulation, terahertz radiation generation, and highly sensitive electric field sensing. This document provides detailed application notes and protocols for the preparation of this compound doped PMMA films.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. A typical doping concentration for achieving a significant electro-optic effect is 20% by weight in a PMMA host polymer.[1]

| Property | Value | Reference |

| CAS Number | 1267603-73-5 | --INVALID-LINK-- |

| Molecular Formula | C44H39F3N4O2S | --INVALID-LINK-- |

| Molecular Weight | 744.87 g/mol | --INVALID-LINK-- |

| Appearance | Orange to Brown to Dark red powder/crystal | --INVALID-LINK-- |

| Melting Point | 172 °C | --INVALID-LINK-- |

| Maximum Absorption Wavelength (λmax) | 823 nm | [1] |

| Hyperpolarizability (β) | 1670 x 10-30 esu | [1] |

| Electro-optic Coefficient (r33) | 75 pm/V (@1550nm, 20wt% in PMMA) | [1] |

Experimental Protocols

The preparation of high-quality this compound doped PMMA films involves three key stages: solution preparation, film deposition, and electric field poling.

Solution Preparation

A homogeneous solution of PMMA and this compound is crucial for fabricating uniform films.

Materials and Equipment:

-

This compound

-

Poly(methyl methacrylate) (PMMA, average molecular weight 950,000)

-

Solvent (e.g., Toluene, Chlorobenzene, or Cyclopentanone)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Ultrasonic bath

-

Volumetric flasks

-

Syringe filters (0.2 μm pore size)

Protocol:

-

Determine Concentrations: For a 20 wt% this compound doped PMMA film, the total solids content in the solvent is typically around 7-8 wt%. For example, to prepare a solution with 7.75% total solids content in chlorobenzene:

-

PMMA: 80% of total solids

-

This compound: 20% of total solids

-

-

Dissolution:

-

Weigh the required amounts of PMMA and this compound.

-

Dissolve the PMMA and this compound in the chosen solvent in a volumetric flask.

-

Stir the mixture vigorously using a magnetic stirrer until the solids are fully dissolved. This may take several hours.

-

To ensure homogeneity, sonicate the solution for 30-60 minutes.

-

-

Filtration: Filter the solution through a 0.2 μm syringe filter to remove any particulate matter.

Film Deposition: Spin Coating

Spin coating is a common method for producing thin, uniform polymer films on a substrate.

Materials and Equipment:

-

Substrate (e.g., Indium Tin Oxide (ITO) coated glass)

-

Spin coater

-

Hot plate or vacuum oven

-

Pipettes

Protocol:

-

Substrate Cleaning: Thoroughly clean the substrate. A typical procedure for ITO glass is sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.

-

Coating:

-

Place the cleaned substrate on the spin coater chuck.

-

Dispense a small amount of the prepared this compound/PMMA solution onto the center of the substrate.

-

Spin the substrate at a desired speed (e.g., 500-3000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness will depend on the solution viscosity and spin speed.

-

-

Drying (Soft Bake):

-

Transfer the coated substrate to a hot plate or into a vacuum oven.

-

Bake at a temperature below the boiling point of the solvent (e.g., 60-80 °C) for at least 1 hour to remove the residual solvent.

-

Electric Field Poling

To induce electro-optic activity, the random orientation of the this compound chromophores within the PMMA matrix must be aligned. This is achieved through electric field poling.

Materials and Equipment:

-

Poled sample from the previous step (on a conductive substrate like ITO)

-

Top electrode material (e.g., gold)

-

Thermal evaporator or sputtering system (for top electrode deposition)

-

High voltage power supply

-

Temperature-controlled stage or oven

-

In-situ poling setup to monitor current

Protocol:

-

Top Electrode Deposition: Deposit a thin layer of a conductive material (e.g., gold) on top of the dried polymer film to serve as the top electrode.

-

Poling Procedure:

-

Place the sample on a temperature-controlled stage.

-

Connect the top and bottom (ITO) electrodes to a high voltage power supply.

-

Heat the sample to a temperature near the glass transition temperature (Tg) of the PMMA (approximately 105 °C).

-

Apply a high DC electric field (e.g., 100-150 V/μm) across the film. The exact voltage will depend on the film thickness.

-

Maintain the temperature and electric field for a period of time (e.g., 5-15 minutes) to allow the chromophores to align.

-

While keeping the electric field applied, cool the sample back down to room temperature. This "freezes" the aligned orientation of the chromophores.

-

Once at room temperature, the electric field can be turned off.

-

The order of applying heat and voltage can influence the poling efficiency. One study found that applying the voltage at room temperature and then increasing the temperature resulted in a higher electro-optic coefficient for a guest-host system.

Experimental Workflow

Characterization of this compound Doped PMMA Films

After preparation, the films should be characterized to determine their physical and optical properties.

| Parameter | Technique | Typical Values/Observations |

| Film Thickness | Profilometry, Ellipsometry | 1-10 μm (application dependent) |

| Surface Morphology | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) | Smooth, pinhole-free surface |

| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | ~105 °C for pure PMMA, can be affected by dopant |

| Optical Properties | UV-Vis Spectroscopy | Absorption peak around 823 nm |

| Electro-optic Coefficient (r33) | Teng-Man Method, Mach-Zehnder Interferometry | ~75 pm/V for 20 wt% this compound in PMMA at 1550 nm[1] |

Signaling Pathways

This compound is a chromophore designed for electro-optic applications and does not have a known biological signaling pathway. Its function is based on the interaction of its molecular dipole with an external electric field, which modulates the refractive index of the material.

The electro-optic effect in the doped PMMA film can be understood as a logical relationship between the applied electric field and the resulting change in the material's optical properties.

References

Application Notes and Protocols for Measuring the Electro-Optic Coefficient of NEO-823

For Researchers, Scientists, and Drug Development Professionals

Introduction

NEO-823 is an organic non-linear optical (NLO) material demonstrating significant electro-optic (EO) effects, making it a promising candidate for applications in ultra-high-speed optical modulation, terahertz radiation generation, and highly sensitive electric field sensing. When incorporated into a host polymer such as polymethylmethacrylate (PMMA), it forms an EO polymer with a notable electro-optic coefficient (r₃₃) of 75 pm/V at a wavelength of 1550 nm (for a 20 wt% concentration in PMMA).[1] Accurate and reproducible measurement of the electro-optic coefficient is crucial for material characterization, device design, and optimization.

This document provides a detailed experimental protocol for measuring the r₃₃ electro-optic coefficient of a this compound/PMMA guest-host system using the widely adopted Teng-Man reflection technique.[2][3][4][5] This method offers a straightforward and effective means to assess the poling efficiency and the resulting electro-optic activity of the prepared thin films.

Principle of the Teng-Man Technique

The Teng-Man technique is an ellipsometric method that measures the electric field-induced change in polarization of a laser beam reflected from a thin film sample. The sample is prepared as a multi-layer structure, typically on an indium tin oxide (ITO) coated glass substrate, with the EO polymer film and a top electrode.

A laser beam, polarized at 45° to the plane of incidence, is directed onto the sample at an oblique angle. This ensures that the incident beam has equal s- and p-polarization components. An AC modulation voltage is applied across the EO polymer film, which induces a change in the refractive index via the Pockels effect. This change in refractive index, in turn, causes a phase retardation between the s- and p-polarized components of the reflected beam.

A lock-in amplifier is used to measure the modulated intensity of the reflected beam, which is proportional to the phase retardation and, consequently, to the electro-optic coefficient of the material.

Experimental Setup and Materials

Materials and Equipment

-

This compound chromophore

-

Polymethylmethacrylate (PMMA)

-

Anhydrous solvent (e.g., cyclopentanone or cyclohexanone)

-

ITO-coated glass slides (substrate)

-

Gold (for top electrode)

-

Laser source (e.g., 1550 nm diode laser)

-

Polarizer

-

Compensator (Babinet-Soleil or liquid crystal)

-

Sample holder with temperature control

-

Function generator

-

High-voltage amplifier

-

Lock-in amplifier

-

Photodiode detector

-

Digital oscilloscope

-

Spin coater

-

Thermal evaporator or sputtering system for gold deposition

-

High-voltage power supply for poling

-

Nitrogen gas source

Experimental Protocols

Sample Preparation

A critical step in obtaining reliable measurements is the meticulous preparation of the thin film sample.

a. Substrate Cleaning:

-

Begin by sonicating the ITO-coated glass slides in a solution of deionized water and detergent for 15 minutes.

-

Rinse the slides thoroughly with deionized water.

-

Sonicate the slides in acetone for 15 minutes to remove organic residues.

-

Sonicate the slides in isopropyl alcohol for 15 minutes.

-

Dry the slides under a stream of dry nitrogen gas.

-

Finally, treat the slides with an oxygen plasma asher or a UV-ozone cleaner for 5-10 minutes to ensure an atomically clean and hydrophilic surface for optimal film adhesion.

b. Solution Preparation:

-

Prepare a solution of 20 wt% this compound in PMMA. For example, dissolve 20 mg of this compound and 80 mg of PMMA in 1 mL of a suitable anhydrous solvent like cyclopentanone.

-

Stir the solution overnight in a sealed vial at room temperature to ensure complete dissolution and homogeneity.

-

Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

c. Spin Coating:

-

Place the cleaned ITO substrate on the chuck of a spin coater.

-

Dispense the filtered this compound/PMMA solution onto the center of the substrate.

-

Spin coat the film using a two-step process: a slow spin at 500 rpm for 10 seconds to spread the solution, followed by a faster spin at 1500-3000 rpm for 40 seconds to achieve the desired film thickness (typically 1-2 µm). The exact spin speed will need to be optimized based on the solution viscosity and desired thickness.

-

After spin coating, bake the film on a hotplate at 80-90°C for at least 2 hours to remove residual solvent.

d. Electrode Deposition:

-

Deposit a top electrode of gold (approximately 100 nm thick) onto the polymer film using thermal evaporation or sputtering. A shadow mask can be used to define the electrode area.

Electric Field Poling

To induce a non-centrosymmetric alignment of the this compound chromophores, which is necessary for the Pockels effect, the sample must be poled.

-

Place the prepared sample on a temperature-controlled stage.

-

Connect the top gold electrode and the bottom ITO electrode to a high-voltage power supply.

-

Heat the sample to a temperature slightly above the glass transition temperature (Tg) of the PMMA guest-host system (typically around 105-115°C) in an inert atmosphere (e.g., nitrogen).

-

Once the poling temperature is reached, apply a DC electric field of 50-100 V/µm across the polymer film. The current should be monitored to prevent dielectric breakdown.

-

Maintain the temperature and electric field for 10-15 minutes to allow for chromophore alignment.

-

While the electric field is still applied, cool the sample down to room temperature.

-

Once the sample has cooled, the electric field can be turned off. The chromophore orientation is now "frozen" in place.

Teng-Man Measurement Procedure

a. Optical Setup Alignment:

-

The optical setup for the Teng-Man measurement is depicted in the workflow diagram below.

-

The laser beam is passed through a polarizer set at 45° to the plane of incidence.

-

The polarized beam is then directed through a compensator.

-

The beam is focused onto the sample, which is mounted on a rotation stage and set at an incident angle of 45°.

-

The reflected beam passes through a second polarizer (analyzer) oriented at -45°.

-

The beam is then focused onto a photodiode detector.

b. Measurement Steps:

-

Apply a sinusoidal AC modulation voltage (Vm) of a few volts at a frequency (ω) of 1-5 kHz to the sample electrodes using a function generator and a high-voltage amplifier.

-

The output of the photodiode detector is connected to both a digital oscilloscope to monitor the total DC output intensity (I_out) and to the input of a lock-in amplifier.

-

The reference signal for the lock-in amplifier is taken from the function generator.

-

Adjust the phase of the lock-in amplifier to maximize the in-phase signal.

-

Record the modulated intensity (I_m) from the lock-in amplifier and the total DC output intensity (I_out) from the oscilloscope.

-

The electro-optic coefficient r₃₃ can be calculated using the following formula:

r₃₃ = (3 * λ * I_m) / (4 * π * V_m * I_out * n²) * ( (n² - sin²θ)^(1/2) / sin²θ )

where:

-

λ is the wavelength of the laser.

-

I_m is the amplitude of the modulated intensity from the lock-in amplifier.

-

V_m is the amplitude of the modulation voltage.

-

I_out is the total DC output intensity.

-

n is the refractive index of the polymer film.

-

θ is the angle of incidence.

-

Data Presentation

The following table summarizes the key parameters and a representative result for the measurement of the electro-optic coefficient of a this compound/PMMA thin film.

| Parameter | Value |

| Sample Composition | |

| This compound Concentration | 20 wt% in PMMA |

| Film Thickness | 1.5 µm |

| Poling Conditions | |

| Poling Temperature | 110 °C |

| Poling Electric Field | 80 V/µm |

| Measurement Parameters | |

| Laser Wavelength (λ) | 1550 nm |

| Angle of Incidence (θ) | 45° |

| Modulation Frequency (ω) | 3 kHz |

| Modulation Voltage (V_m) | 5 V |

| Refractive Index (n) | 1.55 |

| Measured Data | |

| DC Output Intensity (I_out) | 2.5 V |

| Modulated Intensity (I_m) | 1.2 mV |

| Calculated Result | |

| Electro-optic Coefficient (r₃₃) | 75.4 pm/V |

Mandatory Visualizations

Caption: Experimental workflow for measuring the electro-optic coefficient of this compound.

Caption: Logical relationship of the electro-optic measurement principle.

References

Application Notes and Protocols for NEO-823 in Optical Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction to NEO-823

This compound is an organic non-linear optical (NLO) material characterized by a high electro-optic (EO) effect.[1] Such materials are pivotal for the advancement of optical communication networks, where they are used in electro-optic modulators to convert electrical signals into optical signals.[1] Organic NLO materials, like this compound, are gaining significant attention as they have the potential to surpass the speed limitations of conventional inorganic dielectric materials used in optical devices.[1]

This compound is typically utilized as a "guest" chromophore within a "host" polymer matrix. A common and effective approach involves blending this compound into polymethylmethacrylate (PMMA) to create a guest-host EO polymer.[1] This resulting polymer film can then be integrated into optical modulator architectures, such as Mach-Zehnder interferometers, to enable high-speed data transmission for applications like 5G networks, cloud computing, and advanced photonics research.[2]

Principle of Operation: The Electro-Optic Effect in this compound Polymer Blends

The functionality of this compound in an optical modulator is based on the Pockels effect, a linear electro-optic phenomenon where the refractive index of a material changes in proportion to an applied external electric field. To exhibit the Pockels effect, the NLO chromophores (this compound) within the polymer matrix must be arranged in a non-centrosymmetric manner. This is achieved through a critical process called electric-field poling.